molecular formula C46H84NO10P B3026257 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC

货号: B3026257
分子量: 842.1 g/mol
InChI 键: VZVJELKWXFHACO-MYWIMKJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-HpETE at the sn-2 position. It is produced via oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC; ) by 15-lipoxygenase (15-LO). This compound is toxic to human umbilical vein endothelial cells (HUVECs) when used at a concentration of 100 µM.>

属性

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO10P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(48)53-41-44(42-55-58(51,52)54-40-39-47(3,4)5)56-46(49)38-34-30-27-24-21-18-19-22-25-28-32-36-43(57-50)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3,(H-,50,51,52)/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVJELKWXFHACO-MYWIMKJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO10P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note & Protocol: Quantification of 15(S)-HpETE-SAPC using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are increasingly recognized as critical signaling molecules and biomarkers in a range of physiological and pathological processes, including inflammation, atherosclerosis, and acute lung injury.[1][2] 1-(Stearoyl)-2-(15(S)-hydroperoxyeicosatetraenoyl)-sn-glycero-3-phosphocholine (15(S)-HpETE-SAPC) is a specific oxidized phosphatidylcholine generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC). The presence of the hydroperoxy group on the arachidonic acid moiety imparts significant biological activity. Accurate and sensitive quantification of 15(S)-HpETE-SAPC in biological matrices is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies.

This application note provides a detailed protocol for the quantification of 15(S)-HpETE-SAPC using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] The methodology covers sample preparation, LC-MS/MS parameters, and data analysis.

Signaling Pathways of Oxidized Phospholipids

Oxidized phospholipids, including molecules like 15(S)-HpETE-SAPC, can initiate intracellular signaling cascades by interacting with various receptors, such as G-protein coupled receptors (GPCRs) and pattern recognition receptors like CD36.[2][4] These interactions can lead to the activation of downstream pathways involving protein kinases and transcription factors, ultimately modulating inflammatory responses and endothelial barrier function.[4][5] The biological effects of 15(S)-HpETE-SAPC are thought to be mediated in part by the release of its oxidized fatty acid, 15(S)-HpETE, which can then be further metabolized to other bioactive lipids.

Oxidized_Phospholipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 15_HpETE_SAPC 15(S)-HpETE-SAPC GPCR GPCR 15_HpETE_SAPC->GPCR CD36 CD36 15_HpETE_SAPC->CD36 Protein_Kinases Protein Kinases (e.g., c-Src, JAK2) GPCR->Protein_Kinases CD36->Protein_Kinases STAT3 STAT3 Protein_Kinases->STAT3 Transcription Gene Transcription STAT3->Transcription Inflammation Inflammatory Response Transcription->Inflammation Barrier_Function Endothelial Barrier Modulation Transcription->Barrier_Function

Figure 1: Simplified signaling pathway of oxidized phospholipids.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

Proper sample preparation is critical to prevent artefactual oxidation and ensure accurate quantification. All procedures should be performed on ice and with solvents containing antioxidants.

Materials:

  • Human plasma

  • Methanol (LC-MS grade), pre-chilled to -20 °C

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade), pre-chilled to -20 °C

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): e.g., 1-palmitoyl-2-(9-HpODE)-sn-glycero-3-phosphocholine (or a deuterated analog if available)

  • Water (LC-MS grade)

Procedure:

  • Prepare a stock solution of 0.01% BHT in methanol.

  • To 50 µL of plasma in a glass tube, add 200 µL of the cold methanol with BHT and the internal standard. Vortex for 10 seconds.

  • Add 750 µL of cold MTBE. Vortex for 1 minute and shake for 10 minutes at 4 °C.

  • Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.[6]

  • Carefully collect the upper organic layer into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 95:5 Water:Methanol with 0.1% formic acid and 0.01% BHT

  • Mobile Phase B: 95:5 Methanol:Water with 0.1% formic acid and 0.01% BHT

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 5% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

    • The precursor ion ([M+H]⁺) for 15(S)-HpETE-SAPC (C₄₄H₈₂NO₁₀P) is m/z 816.56.

    • The primary product ion is the phosphocholine headgroup at m/z 184.1.

    • A secondary product ion can be monitored from the neutral loss of water from the precursor, [M+H-H₂O]⁺ at m/z 798.55.

    • Another potential transition is the neutral loss of H₂O₂ ([M+H-H₂O₂]⁺) at m/z 782.56.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
15(S)-HpETE-SAPC 816.6184.15035-45
816.6798.65020-30
Internal Standard Analyte-specificAnalyte-specific50Optimized

Collision energies should be optimized for the specific instrument used.

Experimental Workflow

The overall workflow for the quantification of 15(S)-HpETE-SAPC involves sample collection, lipid extraction, LC-MS/MS analysis, and data processing.

LC_MS_Workflow Sample_Collection Plasma Sample Collection Lipid_Extraction Lipid Extraction with Antioxidant Sample_Collection->Lipid_Extraction LC_Separation Reversed-Phase LC Separation Lipid_Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Results Quantitative Results Data_Analysis->Results

Figure 2: Workflow for 15(S)-HpETE-SAPC quantification.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a table of expected analytical performance characteristics for similar oxidized phosphatidylcholines, which can serve as a benchmark for this method.[8]

ParameterExpected Value
Limit of Detection (LOD) ~0.01 pmol
Limit of Quantification (LOQ) ~0.1 pmol
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery 85-115%

Conclusion

This application note provides a comprehensive and detailed protocol for the robust quantification of 15(S)-HpETE-SAPC in plasma using LC-MS/MS. The described methodology, from sample preparation to data analysis, is designed to yield high sensitivity and specificity. This will enable researchers to accurately determine the levels of this important oxidized phospholipid in various biological contexts, furthering our understanding of its role in health and disease.

References

Troubleshooting & Optimization

Solubility issues with 15(S)-HpETE-SAPC in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with 15(S)-HpETE-SAPC in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HpETE-SAPC?

A1: 15(S)-HpETE-SAPC is an oxidized phospholipid. It is derived from 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a common phospholipid in cellular membranes, where the arachidonic acid at the sn-2 position has been oxidized by a 15-lipoxygenase enzyme to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][2] This modification significantly alters the molecule's biological activity and physical properties, including its solubility.

Q2: Why is 15(S)-HpETE-SAPC prone to solubility issues in aqueous solutions?

A2: Like most lipids, 15(S)-HpETE-SAPC is amphipathic, possessing a hydrophilic phosphocholine headgroup and two hydrophobic acyl tails. While the introduction of the hydroperoxy group on the arachidonoyl chain increases its polarity compared to the parent molecule (SAPC), the long stearoyl and oxidized arachidonoyl chains remain highly hydrophobic. In aqueous solutions, these hydrophobic tails tend to self-associate to minimize contact with water, leading to the formation of micelles or larger aggregates, and in some cases, precipitation.

Q3: What are the initial signs of solubility problems with 15(S)-HpETE-SAPC?

A3: The initial signs of solubility issues include the appearance of cloudiness, opalescence, or visible precipitates in your aqueous buffer after the addition of 15(S)-HpETE-SAPC. You might also observe a film or particulates on the surface of the solution or adhering to the walls of the container.

Q4: How does the purity of 15(S)-HpETE-SAPC affect its solubility?

A4: The purity of 15(S)-HpETE-SAPC is crucial. Impurities, such as unoxidized SAPC or byproducts of synthesis and degradation, can have different solubility characteristics and may promote aggregation. It is advisable to use highly purified 15(S)-HpETE-SAPC for your experiments to ensure reproducible results.

Troubleshooting Guide

Problem: My solution of 15(S)-HpETE-SAPC in an aqueous buffer is cloudy or has precipitated.

Possible Cause Troubleshooting Steps & Optimization
Concentration is too high for the chosen aqueous buffer. 1. Determine the Critical Micelle Concentration (CMC): If possible, find the CMC of 15(S)-HpETE-SAPC in your buffer system. Work at concentrations above the CMC if you intend to form micelles, or below if you require a solution of monomers. 2. Serial Dilutions: Prepare a stock solution in an appropriate organic solvent (see below) and perform serial dilutions into your aqueous buffer to find the maximum achievable concentration before precipitation occurs.
Inappropriate solvent for initial dissolution. 1. Use an Organic Co-solvent: Dissolve the 15(S)-HpETE-SAPC in a small amount of a water-miscible organic solvent such as ethanol, DMSO, or DMF before adding it to the aqueous buffer.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Evaporation Method: Dissolve the lipid in a volatile organic solvent like chloroform or methanol, create a thin film on the surface of a glass vial by evaporating the solvent under a stream of nitrogen, and then hydrate the film with the aqueous buffer, often with vortexing or sonication.
Aggregation due to hydrophobic interactions. 1. Sonication: Use a bath or probe sonicator to disperse the lipid aggregates and facilitate the formation of smaller, more stable micelles or liposomes.[4] 2. Use of a Carrier Protein: Complexing the 15(S)-HpETE-SAPC with a carrier protein, such as fatty acid-free bovine serum albumin (BSA), can enhance its solubility and delivery to cells in culture.
Suboptimal buffer conditions (pH, ionic strength). 1. Adjust pH: The charge of the phosphate group can be influenced by pH. While phosphatidylcholines are generally zwitterionic over a wide pH range, extreme pH values should be avoided unless experimentally required. 2. Optimize Ionic Strength: The salt concentration can affect the stability of micelles. Experiment with different salt concentrations in your buffer to see if it improves solubility.
Degradation of the 15(S)-HpETE moiety. 1. Work on Ice: 15(S)-HpETE is a hydroperoxide and can be unstable. Perform dilutions and handling on ice to minimize degradation. 2. Use Freshly Prepared Solutions: Prepare solutions of 15(S)-HpETE-SAPC immediately before use. 3. Store Properly: Store the solid compound and stock solutions at -80°C and protect from light and oxygen.

Quantitative Data

Table 1: Solubility of 15(S)-HpETE

SolventConcentrationReference
PBS (pH 7.2)0.8 mg/mL[3]
0.1 M Na2CO32 mg/mL[3]
EthanolMiscible[3]
DMSOMiscible[3]
DMFMiscible[3]

Table 2: Solubility of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC)

SolventConcentrationReference
Ethanol10 mg/mL[1]
Ethanol30 mg/mL[5]

Note: The solubility of the combined molecule, 15(S)-HpETE-SAPC, in aqueous buffers is expected to be low and will be highly dependent on the specific conditions.

Experimental Protocols

Protocol 1: Preparation of a 15(S)-HpETE-SAPC Solution using an Organic Co-solvent

  • Initial Dissolution: Allow the vial of 15(S)-HpETE-SAPC to warm to room temperature. Dissolve the lipid in a water-miscible organic solvent, such as ethanol or DMSO, to create a concentrated stock solution (e.g., 1-10 mg/mL). Ensure the lipid is fully dissolved.

  • Dilution into Aqueous Buffer: While vortexing the aqueous buffer (e.g., PBS or cell culture medium), slowly add the desired volume of the stock solution. The slow addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration of Organic Solvent: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (typically <0.5%) to minimize any effects on your experimental system.

  • Verification: Visually inspect the solution for any signs of precipitation or cloudiness. If present, consider using a lower final concentration or trying an alternative protocol.

  • Use Immediately: Use the freshly prepared solution for your experiments.

Protocol 2: Preparation of 15(S)-HpETE-SAPC Vesicles by Sonication

  • Film Formation: Dissolve the 15(S)-HpETE-SAPC in a suitable organic solvent (e.g., chloroform/methanol mixture). In a glass tube, evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the bottom and sides of the tube. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Add the desired aqueous buffer to the tube. Vortex vigorously for several minutes to hydrate the lipid film. This will result in a suspension of multilamellar vesicles (MLVs).

  • Sonication: To obtain smaller, more uniform vesicles, sonicate the MLV suspension.

    • Bath Sonication: Place the tube in a bath sonicator and sonicate for 10-30 minutes, or until the solution becomes translucent.

    • Probe Sonication: Use a probe sonicator, being careful not to overheat the sample (keep it on ice). Use short bursts of sonication.

  • Storage and Use: Use the vesicle suspension immediately for best results. Short-term storage should be at 4°C.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid_in_SAPC Arachidonic Acid (in SAPC) 15-LOX 15-Lipoxygenase 15(S)-HpETE-SAPC 15(S)-HpETE-SAPC 15-LOX->15(S)-HpETE-SAPC Oxidation Peroxidases Peroxidases 15(S)-HpETE-SAPC->Peroxidases Reduction Cellular_Effects Cellular Effects (e.g., Apoptosis, Angiogenesis Regulation) 15(S)-HpETE-SAPC->Cellular_Effects 15(S)-HETE-SAPC 15(S)-HETE-SAPC Peroxidases->15(S)-HETE-SAPC 15(S)-HETE-SAPC->Cellular_Effects

Caption: Biosynthesis and initial signaling of 15(S)-HpETE-SAPC.

Experimental_Workflow start Start: Solid 15(S)-HpETE-SAPC dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution add_to_buffer Slowly add to Aqueous Buffer with Vortexing stock_solution->add_to_buffer final_solution Final Aqueous Solution add_to_buffer->final_solution troubleshoot Cloudy/Precipitate? final_solution->troubleshoot use_experiment Use in Experiment troubleshoot->use_experiment No optimize Optimize: - Lower Concentration - Use Sonication - Adjust Buffer troubleshoot->optimize Yes optimize->add_to_buffer

Caption: Workflow for preparing aqueous solutions of 15(S)-HpETE-SAPC.

References

Technical Support Center: Quantification of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC (S-HpETE-PC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC (S-HpETE-PC), a critical bioactive lipid involved in various physiological and pathological processes, including ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (S-HpETE-PC) and why is it difficult to quantify?

A1: this compound (S-HpETE-PC) is an oxidized phospholipid where the polyunsaturated fatty acid at the sn-2 position, arachidonic acid, has been oxidized by the enzyme 15-lipoxygenase (15-LOX) to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). Quantification of S-HpETE-PC is challenging due to several factors:

  • Low Abundance: It is a low-abundance lipid species in most biological samples.

  • Inherent Instability: The hydroperoxide group is highly reactive and prone to degradation during sample collection, extraction, and analysis.

  • Isomeric Complexity: Numerous positional and stereoisomers of oxidized phospholipids can exist, making specific quantification difficult.

  • Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of S-HpETE-PC in the mass spectrometer, leading to inaccurate quantification.[1][2]

Q2: What is the primary analytical technique for quantifying S-HpETE-PC?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of oxidized phospholipids like S-HpETE-PC.[3][4][5] This method offers the selectivity and sensitivity required to detect and quantify these low-abundance molecules in complex biological matrices.

Q3: What are the key considerations for sample preparation when analyzing S-HpETE-PC?

A3: To ensure the stability and accurate quantification of S-HpETE-PC, the following precautions should be taken during sample preparation:

  • Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to all solvents used for extraction to prevent auto-oxidation.

  • Temperature Control: Keep samples on ice or at low temperatures throughout the extraction process to minimize enzymatic and chemical degradation.

  • Rapid Processing: Process samples as quickly as possible to reduce the risk of degradation.

  • Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: How can I distinguish S-HpETE-PC from its isomers?

A4: Distinguishing between isomers of oxidized phospholipids is a significant analytical challenge.[6][7] A combination of chromatographic separation and mass spectrometric techniques is often required:

  • Chromatography: Chiral chromatography or advanced separation techniques like supercritical fluid chromatography (SFC) may be necessary to separate stereoisomers.[8] High-resolution liquid chromatography is essential to separate positional isomers.

  • Mass Spectrometry: High-resolution mass spectrometry can help differentiate isobaric species. Tandem MS (MS/MS) fragmentation patterns can provide structural information to help distinguish between isomers, although this can be challenging for complex lipids.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no S-HpETE-PC signal 1. Degradation during sample preparation: The hydroperoxide group is unstable. 2. Inefficient extraction: The lipid extraction protocol may not be optimal for oxidized phospholipids. 3. Poor ionization in the mass spectrometer: Matrix effects can suppress the signal.1. Add antioxidants (e.g., BHT) to all solvents. Work at low temperatures and under an inert atmosphere. Reduce the sample to the more stable hydroxyl analog (S-HETE-PC) using a mild reducing agent like triphenylphosphine, if the hydroperoxide form is not explicitly required. 2. Use a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, ensuring all steps are performed quickly and at low temperatures. 3. Optimize the mass spectrometer source parameters. Use a stable isotope-labeled internal standard to compensate for matrix effects. Consider sample clean-up steps like solid-phase extraction (SPE) to remove interfering substances.[1]
High variability in replicate measurements 1. Inconsistent sample handling: Variations in extraction time or temperature can lead to different levels of degradation. 2. Matrix effects varying between samples: The composition of the biological matrix can differ, affecting ionization efficiency inconsistently.1. Standardize the entire sample preparation workflow to ensure consistency across all samples. 2. Use a stable isotope-labeled internal standard for each analyte to normalize for variations in matrix effects and extraction efficiency. Prepare a pooled QC sample from all study samples to monitor analytical variability.
Poor chromatographic peak shape 1. Inappropriate column chemistry or mobile phase: The chosen chromatographic conditions may not be suitable for oxidized phospholipids. 2. Co-elution with interfering compounds: Other lipids or matrix components can affect the peak shape.1. Test different reversed-phase or HILIC columns and optimize the mobile phase composition and gradient. 2. Improve sample clean-up to remove interfering substances. Adjust the chromatographic gradient to better separate the analyte of interest from co-eluting compounds.
Inability to separate isomers 1. Insufficient chromatographic resolution: Standard reversed-phase columns may not separate closely related isomers. 2. Lack of specific MS/MS transitions: Fragmentation patterns of isomers may be very similar.1. Employ specialized chromatography such as chiral columns for stereoisomers or supercritical fluid chromatography (SFC) for positional isomers.[8] 2. Perform detailed MS/MS fragmentation studies on standards to identify unique product ions for each isomer. If distinct fragments are not available, chromatographic separation is crucial.[9]

Quantitative Data

To date, there is a limited amount of publicly available, validated quantitative data on the endogenous levels of this compound in various biological samples. The focus of many studies has been on the corresponding phosphatidylethanolamine (PE) species due to its significant role in ferroptosis. The table below presents data for related oxidized phospholipids to provide a reference for expected concentration ranges.

Oxidized PhospholipidBiological MatrixConcentration/AmountReference
Oxidized Phosphatidylcholines (general)Human PlasmaVaries significantly with disease state[1]
15-hydroperoxy-SAPE (PE analog)in vitro cell modelsUsed at 0.6 - 0.9 µM to induce ferroptosis[10]

Note: The lack of extensive quantitative data for S-HpETE-PC highlights the analytical challenges and the need for further research in this area.

Experimental Protocols

General Experimental Workflow for S-HpETE-PC Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (with antioxidants) LipidExtraction 2. Lipid Extraction (e.g., modified Bligh-Dyer) SampleCollection->LipidExtraction Reduction 3. Optional: Reduction to S-HETE-PC (with TPP) LipidExtraction->Reduction SPE 4. Solid-Phase Extraction (SPE) (for sample clean-up) Reduction->SPE LC 5. Liquid Chromatography (Reversed-Phase or HILIC) SPE->LC MS 6. Tandem Mass Spectrometry (MRM mode) LC->MS Integration 7. Peak Integration MS->Integration Quantification 8. Quantification (using internal standards) Integration->Quantification

Caption: General workflow for the quantification of S-HpETE-PC.

Signaling Pathway

Ferroptosis Signaling Pathway Involving 15-Lipoxygenase

S-HpETE-PC is produced through the action of 15-lipoxygenase (15-LOX) on 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC). This and related oxidized phospholipids, particularly oxidized phosphatidylethanolamines, are key signaling molecules in ferroptosis, an iron-dependent form of regulated cell death.

Ferroptosis_Pathway cluster_synthesis Oxidized Phospholipid Synthesis cluster_ferroptosis Ferroptosis Regulation cluster_upstream Upstream Regulation SAPC 1-Stearoyl-2-arachidonoyl-PC (SAPC) LOX15 15-Lipoxygenase (15-LOX) SAPC->LOX15 SHpETEPC 1-Stearoyl-2-15(S)-HpETE-PC (S-HpETE-PC) LOX15->SHpETEPC LipidPeroxidation Lipid Peroxidation SHpETEPC->LipidPeroxidation promotes GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->LipidPeroxidation inhibits Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis ACSL4 ACSL4 ACSL4->SAPC incorporates Arachidonic Acid

Caption: Simplified signaling pathway of ferroptosis involving 15-LOX.

References

Technical Support Center: Interpreting Mass Spectrometry Data for 15(S)-HpETE-SAPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15(S)-HpETE-SAPC and interpreting its mass spectrometry data.

Introduction to 15(S)-HpETE-SAPC Analysis

15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a reactive lipid species that can covalently modify proteins and peptides, forming adducts. While the specific identity of "SAPC" is not universally defined, in the context of mass spectrometry and biochemistry, it is highly probable that it refers to a cysteine-containing peptide or protein. The sulfur atom of the cysteine residue is a common target for electrophilic attack by reactive lipids like 15(S)-HpETE.

This guide will, therefore, address the interpretation of mass spectrometry data for adducts formed between 15(S)-HpETE and a cysteine-containing moiety, which we will refer to as "SAPC."

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of the 15(S)-HpETE-SAPC adduct?

A1: To calculate the expected mass of the adduct, you need to know the mass of your "SAPC" molecule and the mass of 15(S)-HpETE.

  • Mass of 15(S)-HpETE: The molecular formula for 15(S)-HpETE is C₂₀H₃₂O₄, and its monoisotopic mass is approximately 336.2301 Da.[1]

  • Adduct Formation: The formation of an adduct between 15(S)-HpETE and a cysteine residue in SAPC likely proceeds via a Michael addition or similar nucleophilic attack. This results in the addition of the entire 15(S)-HpETE molecule to the cysteine residue.

Therefore, the expected monoisotopic mass of the 15(S)-HpETE-SAPC adduct will be:

Mass(SAPC) + 336.2301 Da

Q2: What are the common adduct ions I should look for in the mass spectrum?

A2: In electrospray ionization (ESI) mass spectrometry, you will typically observe several types of ions. The most common adducts in positive and negative ion modes are summarized below.

Ionization ModeCommon AdductsMass Difference from Neutral Molecule
Positive [M+H]⁺+1.0078 Da
[M+Na]⁺+22.9898 Da
[M+K]⁺+38.9637 Da
[M+NH₄]⁺+18.0344 Da
Negative [M-H]⁻-1.0078 Da
[M+Cl]⁻+34.9689 Da
[M+HCOO]⁻+44.9977 Da

Q3: What fragmentation patterns can I expect in an MS/MS experiment?

A3: Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of the 15(S)-HpETE-SAPC adduct and for localizing the modification site. In a typical collision-induced dissociation (CID) experiment, you can expect to see fragments arising from both the peptide backbone of SAPC and the 15(S)-HpETE moiety.

  • Peptide Backbone Fragmentation: You will observe the characteristic b- and y-ions from the peptide backbone of SAPC. The mass of the b- or y-ion containing the modified cysteine residue will be shifted by the mass of 15(S)-HpETE.

  • Lipid Fragmentation: The 15(S)-HpETE moiety itself can fragment. Common neutral losses from the lipid portion can help in identifying the adduct. For hydroperoxides, losses of water (H₂O, 18.0106 Da) and hydrogen peroxide (H₂O₂, 34.0055 Da) are common.

  • Characteristic Ions: You may also observe fragment ions that are characteristic of the 15(S)-HpETE structure.

Troubleshooting Guide

Problem 1: I don't see a peak at the expected m/z for my 15(S)-HpETE-SAPC adduct.

  • Is the adduct stable under your experimental conditions?

    • 15(S)-HpETE is a hydroperoxide and can be unstable. Consider reducing the hydroperoxide to a more stable hydroxyl group (15(S)-HETE) using a mild reducing agent like triphenylphosphine or sodium borohydride prior to analysis. The mass of 15(S)-HETE is approximately 320.2402 Da.

  • Are your mass spectrometer settings appropriate?

    • Ensure your mass spectrometer is scanning a wide enough m/z range to detect the adduct.

    • Optimize the ionization source conditions (e.g., capillary voltage, gas flow, temperature) for large, potentially hydrophobic molecules.

  • Is the adduct present at a low concentration?

    • The 15(S)-HpETE-SAPC adduct may be a minor species in your sample. Consider using enrichment techniques to increase its concentration.

Problem 2: My mass spectrum is very complex and I can't find my adduct.

  • Is your sample sufficiently pure?

    • Complex samples will produce complex spectra. Use appropriate chromatographic separation (e.g., reversed-phase HPLC) to simplify the mixture before it enters the mass spectrometer.

  • Are there multiple modifications on your SAPC molecule?

    • Besides the 15(S)-HpETE adduct, your SAPC molecule may have other post-translational modifications, leading to a complex spectrum.

  • Are you seeing non-covalent adducts?

    • In ESI, it is possible to observe non-covalent adducts of your SAPC molecule with other molecules in the sample. Ensure your sample preparation is clean.

Problem 3: I see a peak with the correct mass, but I'm not sure if it's the 15(S)-HpETE-SAPC adduct.

  • Perform MS/MS analysis.

    • The fragmentation pattern in an MS/MS experiment will provide structural information to confirm the identity of the adduct. Look for the characteristic fragments of both the SAPC peptide and the 15(S)-HpETE moiety.

  • Use high-resolution mass spectrometry.

    • Accurate mass measurements can help to confirm the elemental composition of your ion and distinguish it from other species with the same nominal mass.

Experimental Protocols

LC-MS/MS Analysis of 15(S)-HpETE-SAPC Adducts

  • Sample Preparation:

    • If the adduct is in a complex mixture, perform a protein precipitation or solid-phase extraction to enrich for the adduct.

    • For bottom-up proteomics, digest the protein sample with an appropriate protease (e.g., trypsin) to generate smaller peptides.

  • Chromatographic Separation:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., 0.1% formic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the properties of your SAPC molecule.

    • Perform a full scan (MS1) to detect the precursor ion of the 15(S)-HpETE-SAPC adduct.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS scans on the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software package to search the MS/MS data against a database containing the sequence of your SAPC molecule, with the 15(S)-HpETE modification specified.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Protein/Peptide Sample sp2 Reaction with 15(S)-HpETE sp1->sp2 sp3 Optional: Reduction to 15(S)-HETE sp2->sp3 sp4 Proteolytic Digestion (e.g., Trypsin) sp3->sp4 lc1 Reversed-Phase HPLC sp4->lc1 lc2 Gradient Elution lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Full Scan (MS1) ms1->ms2 ms3 Tandem MS (MS/MS) ms2->ms3 da1 Database Search ms3->da1 da2 Fragmentation Analysis da1->da2 da3 Adduct Identification & Localization da2->da3

Caption: Experimental workflow for the analysis of 15(S)-HpETE-SAPC adducts.

fragmentation_pathway cluster_peptide_frags Peptide Fragments cluster_lipid_frags Lipid Fragments precursor [M+H]+ Precursor Ion (SAPC-S-15(S)-HpETE) b_ion b-ions precursor->b_ion y_ion y-ions precursor->y_ion b_ion_mod Modified b-ion (b + 336 Da) precursor->b_ion_mod y_ion_mod Modified y-ion (y + 336 Da) precursor->y_ion_mod nl_h2o Neutral Loss of H2O (18 Da) precursor->nl_h2o nl_h2o2 Neutral Loss of H2O2 (34 Da) precursor->nl_h2o2 lipid_ion Characteristic Lipid Ions precursor->lipid_ion

Caption: Fragmentation pathway of a 15(S)-HpETE-SAPC adduct in MS/MS.

troubleshooting_guide start Problem: Cannot Interpret 15(S)-HpETE-SAPC MS Data no_signal No signal at expected m/z? start->no_signal complex_spectrum Complex spectrum? start->complex_spectrum uncertain_id Uncertain identity? start->uncertain_id sol_no_signal1 Check adduct stability (consider reduction) no_signal->sol_no_signal1 Yes sol_no_signal2 Optimize MS settings (m/z range, source) no_signal->sol_no_signal2 Yes sol_no_signal3 Enrich sample for adduct no_signal->sol_no_signal3 Yes sol_complex1 Improve chromatographic separation complex_spectrum->sol_complex1 Yes sol_complex2 Consider other modifications complex_spectrum->sol_complex2 Yes sol_complex3 Improve sample cleanup complex_spectrum->sol_complex3 Yes sol_uncertain1 Perform MS/MS for fragmentation uncertain_id->sol_uncertain1 Yes sol_uncertain2 Use high-resolution MS uncertain_id->sol_uncertain2 Yes

References

Validation & Comparative

A Comparative Guide to Oxidized Phospholipids in Ferroptosis: The Role of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. At the heart of this process lies the generation of specific oxidized phospholipids (oxPLs) that act as death signals. This guide provides a comparative analysis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH), a key pro-ferroptotic oxPL, and other oxidized phospholipids, supported by experimental data and detailed methodologies.

Executive Summary

The execution of ferroptosis is intricately linked to the selective oxidation of phospholipids containing polyunsaturated fatty acids (PUFAs), primarily phosphatidylethanolamines (PEs). While various oxidized phospholipids can be detected during ferroptosis, evidence strongly indicates that hydroperoxy-PE species, such as SAPE-OOH, are the predominant and most potent inducers of this cell death pathway. The generation of these molecules is not a random event but a highly regulated enzymatic process, primarily catalyzed by the 15-lipoxygenase (15-LOX) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1). In contrast, other oxidized phospholipid classes, like oxidized phosphatidylcholines (oxPCs), also contribute to cell death but their role in canonical ferroptosis appears to be less direct or potent compared to oxidized PEs.

Quantitative Comparison of Oxidized Phospholipids in Ferroptosis Induction

The following table summarizes quantitative data from various studies on the pro-ferroptotic activity of different oxidized phospholipids. It is important to note that experimental conditions such as cell type, treatment duration, and the presence of ferroptosis sensitizers (e.g., RSL3) can influence the effective concentrations.

Oxidized PhospholipidCell LineConcentrationEffectReference
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH) Pfa1 mouse embryonic fibroblasts (MEFs)0.6 and 0.9 µMIncreases ferroptotic cell death in the presence of RSL3 (a GPX4 inhibitor).[1][2][1][2]
Oxidized Phosphatidylcholines (general) Human Umbilical Vein Endothelial Cells (HUVECs)100 µMToxic to cells.[3][3]
1-palmitoyl-2-(5’-oxo-valeroyl)-sn-glycero-3-phosphocholine (POVPC) Adult rat ventricular cardiomyocytes0.1-10 µMInduces cell death, suppressed by ferrostatin-1.[4][5][4][5]
1-palmitoyl-2-(9’-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC) Adult rat ventricular cardiomyocytes0.1-10 µMInduces cell death, suppressed by ferrostatin-1.[4][5][4][5]
Conjugated Linolenic Acid (CLA 18:3) - a PUFA precursor to oxPLs HT-1080 fibrosarcoma cells5 µMPotently potentiates RSL3-induced ferroptosis.[6][7][6][7]
Non-conjugated Arachidonic Acid (AA 20:4) - a PUFA precursor to oxPLs HT-1080 fibrosarcoma cells50 µMPotentiates RSL3-induced ferroptosis.[6][7][6][7]

Signaling Pathways in Oxidized Phospholipid-Mediated Ferroptosis

The generation and action of pro-ferroptotic oxidized phospholipids are governed by specific signaling pathways. The diagram below illustrates the key enzymatic steps leading to the production of SAPE-OOH and its role in executing ferroptosis.

cluster_0 Phospholipid Remodeling cluster_1 Oxidative Signal Generation cluster_2 Ferroptosis Execution cluster_3 Antioxidant Defense PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LPCAT3->SAPE Lyso_PE Lysophosphatidylethanolamine Lyso_PE->LPCAT3 LOX_PEBP1 15-LOX/PEBP1 Complex SAPE->LOX_PEBP1 LOX15 15-Lipoxygenase (15-LOX) LOX15->LOX_PEBP1 PEBP1 PEBP1 PEBP1->LOX_PEBP1 SAPE_OOH 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE (SAPE-OOH) LOX_PEBP1->SAPE_OOH Lipid_Peroxidation Lipid Peroxidation Cascade SAPE_OOH->Lipid_Peroxidation GPX4 GPX4 SAPE_OOH->GPX4 Membrane_Damage Plasma Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis GPX4->SAPE_OOH inhibits GSSG GSSG GPX4->GSSG reduces SAPE_OH Reduced SAPE (SAPE-OH) GPX4->SAPE_OH to GSH GSH GSH->GPX4 start Start: Hypothesis (oxPL induces ferroptosis) cell_culture Cell Culture (e.g., HT-1080, Pfa1 MEFs) start->cell_culture treatment Treatment with oxPL (various concentrations) +/- Ferroptosis Inhibitor (e.g., Ferrostatin-1) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo, LDH release, PI staining) treatment->viability_assay lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY staining) treatment->lipid_ros data_analysis Data Analysis (IC50 determination, statistical analysis) viability_assay->data_analysis lipid_ros->data_analysis conclusion Conclusion: Pro-ferroptotic activity confirmed/refuted data_analysis->conclusion

References

A Comparative Analysis of the Biological Activities of 15(S)-HpETE and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the two enantiomers of 15-hydroperoxyeicosatetraenoic acid (15-HpETE): the (S)-enantiomer and the (R)-enantiomer. While information on a specific "-SAPC" conjugate is not publicly available, this document focuses on the well-studied parent compounds, which are key lipid mediators in various physiological and pathological processes. The information presented is based on available experimental data and is intended to guide research and development efforts in fields such as inflammation, cancer biology, and angiogenesis.

Introduction

15-Hydroperoxyeicosatetraenoic acid (15-HpETE) is a primary product of the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. It exists as two stereoisomers, 15(S)-HpETE and 15(R)-HpETE, which exhibit distinct biological activities. 15(S)-HpETE is the predominant enantiomer produced by most mammalian 15-lipoxygenases and is a precursor to the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). The (R)-enantiomer is generally produced in smaller quantities and its biological roles are less characterized, though it is known to be a substrate for the synthesis of specialized pro-resolving mediators known as epi-lipoxins.[1] Understanding the differential activities of these enantiomers is crucial for the development of targeted therapeutics.

Data Presentation: Quantitative Comparison of Activities

The following table summarizes the known quantitative and qualitative differences in the biological activities of 15(S)-HpETE and its corresponding reduced form, 15(S)-HETE, in comparison to their (R)-enantiomers. It is important to note that in many cellular systems, the hydroperoxide (HpETE) is rapidly reduced to the corresponding alcohol (HETE), and thus their activities are often closely related.

Biological Activity15(S)-HpETE / 15(S)-HETE15(R)-HpETE / 15(R)-HETEKey Findings & References
Inhibition of Cancer Cell Proliferation More potent inhibitor of PC3 prostate cancer cell colony formation.[2]Less potent inhibitor compared to the (S)-enantiomer.[2]Stereospecificity is observed in the anti-proliferative effects on cancer cells.
Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Agonism Potent agonist.Similarly potent agonist to the (S)-enantiomer.Both enantiomers can activate PPARβ/δ, suggesting this signaling pathway is not stereoselective for the C-15 hydroxyl group.
Angiogenesis Anti-angiogenic; antagonizes the pro-angiogenic effects of 15(S)-HETE.[3][4]Less characterized, but generally considered less active in modulating angiogenesis compared to the (S)-enantiomer.15(S)-HpETE has a distinct anti-angiogenic role, while its reduced form, 15(S)-HETE, is pro-angiogenic.
Apoptosis Induction Induces apoptosis in various cell types.[4]Less studied, but generally considered less potent in inducing apoptosis.The pro-apoptotic activity appears to be more pronounced with the (S)-enantiomer.
Inflammatory Response Pro-inflammatory in some contexts, but can also be a precursor to anti-inflammatory mediators.Precursor to epi-lipoxins, which are specialized pro-resolving mediators with potent anti-inflammatory effects.[1]The enantiomers play distinct and sometimes opposing roles in the regulation of inflammation.

Signaling Pathways

The biological effects of 15(S)-HpETE and its (R)-enantiomer are mediated through various signaling pathways. The diagrams below illustrate the key pathways involved.

15_S_HpETE_Signaling cluster_0 15(S)-HpETE Signaling Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX 15(S)-HpETE 15(S)-HpETE 15-LOX->15(S)-HpETE Peroxidases Peroxidases 15(S)-HpETE->Peroxidases Apoptosis Apoptosis 15(S)-HpETE->Apoptosis Induces Anti-Angiogenesis Anti-Angiogenesis 15(S)-HpETE->Anti-Angiogenesis Promotes Pro-inflammatory Effects Pro-inflammatory Effects 15(S)-HpETE->Pro-inflammatory Effects Contributes to 15(S)-HETE 15(S)-HETE Peroxidases->15(S)-HETE

Figure 1. Signaling pathway of 15(S)-HpETE.

15_R_HpETE_Signaling cluster_1 15(R)-HpETE Signaling Arachidonic Acid Arachidonic Acid COX-2 (Aspirin-acetylated) COX-2 (Aspirin-acetylated) Arachidonic Acid ->COX-2 (Aspirin-acetylated) 15(R)-HpETE 15(R)-HpETE COX-2 (Aspirin-acetylated)->15(R)-HpETE Peroxidases Peroxidases 15(R)-HpETE->Peroxidases 15(R)-HETE 15(R)-HETE Peroxidases ->15(R)-HETE 5-LOX 5-LOX 15(R)-HETE->5-LOX Epi-Lipoxins Epi-Lipoxins 5-LOX->Epi-Lipoxins Anti-inflammatory / Pro-resolving Anti-inflammatory / Pro-resolving Epi-Lipoxins->Anti-inflammatory / Pro-resolving Mediate

Figure 2. Signaling pathway of 15(R)-HpETE.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of 15(S)-HpETE and its (R)-enantiomer. Below are outlines of key experimental protocols.

Cell Proliferation Assay (Soft Agar Colony Formation)

This assay is used to determine the effect of the compounds on anchorage-independent growth, a hallmark of cancer cells.

Protocol:

  • Preparation of Agar Layers: A base layer of 0.5-1% agar in culture medium is prepared in 6-well plates.

  • Cell Suspension: Cancer cells (e.g., PC3 prostate cancer cells) are trypsinized, counted, and resuspended in a top layer of 0.3-0.7% low-melting-point agar in culture medium containing the desired concentration of 15(S)-HpETE, 15(R)-HpETE, or vehicle control.

  • Plating: The cell suspension is plated on top of the base layer.

  • Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks, with the addition of culture medium containing the test compounds to prevent drying.

  • Colony Staining and Counting: Colonies are stained with a solution such as crystal violet and counted using a microscope or an automated colony counter.

  • Data Analysis: The number and size of colonies in the treated groups are compared to the vehicle control group.

Soft_Agar_Assay_Workflow Prepare Base Agar Layer Prepare Base Agar Layer Prepare Cell Suspension in Top Agar Prepare Cell Suspension in Top Agar Prepare Base Agar Layer->Prepare Cell Suspension in Top Agar Plate Top Agar onto Base Layer Plate Top Agar onto Base Layer Prepare Cell Suspension in Top Agar->Plate Top Agar onto Base Layer Add Test Compounds Add Test Compounds Add Test Compounds->Prepare Cell Suspension in Top Agar Incubate for 2-4 Weeks Incubate for 2-4 Weeks Plate Top Agar onto Base Layer->Incubate for 2-4 Weeks Stain Colonies Stain Colonies Incubate for 2-4 Weeks->Stain Colonies Count and Analyze Colonies Count and Analyze Colonies Stain Colonies->Count and Analyze Colonies

Figure 3. Workflow for Soft Agar Colony Formation Assay.

Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is an in vivo model to assess the pro- or anti-angiogenic potential of compounds.

Protocol:

  • Fertilized Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On day 3-4 of incubation, a small window is made in the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc or a carrier gel containing 15(S)-HpETE, 15(R)-HpETE, or vehicle control is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for another 48-72 hours.

  • Observation and Imaging: The CAM is observed under a stereomicroscope, and images of the blood vessel network around the application site are captured.

  • Quantification: The number of blood vessel branch points or the total blood vessel length is quantified using image analysis software.

  • Data Analysis: The angiogenic response in the treated groups is compared to the vehicle control group.

CAM_Assay_Workflow Incubate Fertilized Eggs Incubate Fertilized Eggs Create Window in Eggshell Create Window in Eggshell Incubate Fertilized Eggs->Create Window in Eggshell Apply Test Compound to CAM Apply Test Compound to CAM Create Window in Eggshell->Apply Test Compound to CAM Reseal and Incubate Reseal and Incubate Apply Test Compound to CAM->Reseal and Incubate Image CAM Vasculature Image CAM Vasculature Reseal and Incubate->Image CAM Vasculature Quantify Blood Vessels Quantify Blood Vessels Image CAM Vasculature->Quantify Blood Vessels Analyze Angiogenic Response Analyze Angiogenic Response Quantify Blood Vessels->Analyze Angiogenic Response

Figure 4. Workflow for Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

The available evidence indicates that the stereochemistry at the C-15 position of 15-HpETE is a critical determinant of its biological activity. 15(S)-HpETE demonstrates potent and diverse effects, including anti-proliferative and anti-angiogenic activities, alongside a complex role in inflammation. In contrast, 15(R)-HpETE appears to be less active in these pathways but serves as a precursor to potent anti-inflammatory and pro-resolving lipid mediators. These differences highlight the importance of using stereochemically pure enantiomers in research and considering their distinct signaling pathways and biological outcomes in the context of drug development. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each enantiomer.

References

Control Experiments for 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for studying the effects of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC (15-HpETE-PC), a key oxidized phospholipid involved in ferroptosis and other cellular processes. The guide includes detailed experimental protocols, quantitative data for comparison, and visualizations of relevant signaling pathways and workflows to aid in the design and interpretation of experiments.

Introduction

This compound is a specific phosphatidylcholine hydroperoxide that has been shown to induce cytotoxicity through the decomposition of its hydroperoxide group, leading to the production of toxic compounds.[1] This process is implicated in ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[2][3] To accurately investigate the biological effects of 15-HpETE-PC, a panel of well-defined control experiments is essential. This guide outlines the appropriate negative, positive, inhibitory, and mechanistic controls.

Comparative Data Summary

The following tables summarize quantitative data for 15-HpETE-PC and relevant control compounds. These values can serve as a reference for designing dose-response experiments and interpreting results.

Table 1: Cytotoxicity of 15-HpETE-PC and Positive Controls

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
15-HpETE-PCHUVECsN/A100Not Specified[4]
RSL3HCT116Colorectal Cancer4.08424[5]
RSL3LoVoColorectal Cancer2.7524[5]
RSL3HT29Colorectal Cancer12.3824[5]
RSL3HN3Head and Neck Cancer0.4872[6]
RSL3A549Non-small cell lung cancer0.524[6]
ErastinHeLaCervical Cancer30.8824[6][7]
ErastinSiHaCervical Cancer29.4024[6][7]
ErastinMDA-MB-231Triple-Negative Breast Cancer40.6324[3][8]
ErastinHGC-27Gastric Cancer14.39Not Specified[6]

Table 2: Concentrations of Inhibitory Controls

InhibitorMechanismTypical Working ConcentrationCell Line/SystemReference
Ferrostatin-1Ferroptosis Inhibitor5 µMIrradiated cancer cells[3]
Liproxstatin-1Ferroptosis Inhibitor10 µMIrradiated cancer cells[3]
Deferoxamine (DFO)Iron Chelator30 - 300 µMMCF-7, MDA-MB-231 cells[9]
TroloxAntioxidant2.5 - 15 µMHeLa cells[7]
Butylated Hydroxytoluene (BHT)Antioxidant0.1 - 25 µMELT-3 leiomyoma cells[10]

Experimental Protocols and Controls

Negative Controls

To ensure that the observed effects are specific to the hydroperoxide group of 15-HpETE-PC, it is crucial to include the following negative controls:

  • Vehicle Control: The solvent used to dissolve 15-HpETE-PC (e.g., ethanol or DMSO) should be added to control cells at the same final concentration.

  • Non-oxidized Precursor: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) is the non-oxidized precursor of 15-HpETE-PC.[4] Treating cells with SAPC at the same concentration as 15-HpETE-PC will demonstrate that the presence of the phospholipid alone does not induce the observed effects.

  • Reduced Form: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (15-HETE-PC) is the reduced, non-peroxidated form of 15-HpETE-PC.[11] This control helps to distinguish the effects of the hydroperoxide group from any potential signaling roles of the hydroxylated fatty acid.

Positive Controls

To validate the experimental system and provide a benchmark for the potency of 15-HpETE-PC, established inducers of ferroptosis should be used as positive controls.

  • RSL3: A direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[5]

  • Erastin: An inhibitor of the cystine/glutamate antiporter (system Xc-), which leads to depletion of intracellular glutathione and subsequent inactivation of GPX4.[7]

Inhibitory Controls

To confirm the mechanism of action of 15-HpETE-PC, specific inhibitors of ferroptosis and oxidative stress should be employed.

  • Ferroptosis Inhibitors:

    • Ferrostatin-1 and Liproxstatin-1: Radical-trapping antioxidants that specifically inhibit ferroptosis.[3]

  • Iron Chelators:

    • Deferoxamine (DFO): A high-affinity iron chelator that can prevent iron-dependent lipid peroxidation.[9]

  • Antioxidants:

    • Trolox: A water-soluble analog of vitamin E that can scavenge lipid peroxyl radicals.[7]

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent lipid peroxidation.[10]

Mechanistic Controls

To investigate the specific enzymatic pathways involved in 15-HpETE-PC-mediated effects, genetic knockdown of key enzymes is a powerful tool.

  • siRNA-mediated Knockdown of ALOX15: 15-lipoxygenase (ALOX15) is the enzyme responsible for the production of 15-HpETE from arachidonic acid.[6] Using small interfering RNA (siRNA) to knock down the expression of ALOX15 can determine if the endogenous production of 15-HpETE contributes to the observed cellular phenotype. A scrambled siRNA sequence should be used as a negative control.

Key Experimental Methodologies

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with 15-HpETE-PC, control compounds, or vehicle for the desired duration (e.g., 24-72 hours).

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

  • Add 100 µL of solubilization solution to each well.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)

This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation, allowing for the quantification of lipid peroxidation.

Protocol:

  • Seed cells in a suitable plate or dish for fluorescence microscopy or flow cytometry.

  • Treat cells with 15-HpETE-PC, control compounds, or vehicle.

  • During the final 30-60 minutes of treatment, load the cells with BODIPY™ 581/591 C11 probe (typically 1-5 µM).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Analyze the cells using a fluorescence microscope or flow cytometer, measuring the ratio of green to red fluorescence. An increase in the green/red ratio indicates lipid peroxidation.

siRNA Knockdown of ALOX15 and Quantification of Efficiency

Transfection Protocol (General):

  • Seed cells to be 60-80% confluent on the day of transfection.

  • Prepare two solutions:

    • Solution A: Dilute ALOX15 siRNA (or scrambled control siRNA) in serum-free medium.

    • Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

  • Combine Solution A and Solution B and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with complete growth medium.

  • Harvest the cells for downstream analysis (e.g., qRT-PCR, Western blot, or functional assays) 24-72 hours post-transfection.[6][12]

Quantification of Knockdown Efficiency (qRT-PCR):

  • Isolate total RNA from transfected cells.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Perform real-time quantitative PCR (qRT-PCR) using primers specific for ALOX15 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of ALOX15 mRNA in siRNA-treated cells compared to scrambled control-treated cells using the ΔΔCt method.[13][14]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 15-HpETE-PC Signaling Pathway Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX Substrate 15-HpETE-PC 15-HpETE-PC 15-LOX->15-HpETE-PC Produces Lipid Peroxidation Lipid Peroxidation 15-HpETE-PC->Lipid Peroxidation Induces Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Iron Iron Iron->Lipid Peroxidation Catalyzes GPX4 GPX4 GPX4->Lipid Peroxidation Inhibits GSH GSH GSH->GPX4 Cofactor System Xc- System Xc- System Xc-->GSH Maintains

Caption: Signaling pathway of 15-HpETE-PC-induced ferroptosis.

cluster_1 Experimental Workflow for 15-HpETE-PC Treatment Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Endpoint Assays Endpoint Assays Treatment->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis Controls Controls Controls->Treatment cluster_2 Logical Relationships of Controls 15-HpETE-PC 15-HpETE-PC Observed Effect Observed Effect 15-HpETE-PC->Observed Effect Negative Controls Negative Controls Negative Controls->Observed Effect No Effect Positive Controls Positive Controls Positive Controls->Observed Effect Similar Effect Inhibitory Controls Inhibitory Controls Inhibitory Controls->Observed Effect Blocks Effect Mechanistic Controls Mechanistic Controls Mechanistic Controls->Observed Effect Modulates Effect

References

Differentiating Biological Effects: 15(S)-HpETE-SAPC versus its Precursor 15(S)-HpETE

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the complex landscape of lipid signaling, discerning the nuanced roles of structurally similar molecules is paramount for advancing research and therapeutic development. This guide provides a detailed comparison of the biological effects of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its phospholipid-esterified counterpart, 1-palmitoyl-2-(15(S)-hydroperoxyeicosatetraenoyl)-sn-glycero-3-phosphocholine (15(S)-HpETE-PC). It is important to note that the term "15(S)-HpETE-SAPC" is not standard nomenclature; based on the context of lipid chemistry, it is presumed to be a typographical error for 15(S)-HpETE-PAPC or, more generally, 15(S)-HpETE-PC, where the hydroperoxy fatty acid is esterified to a phosphatidylcholine backbone. This comparison will proceed under this assumption, focusing on the key differences that arise when 15(S)-HpETE is presented to biological systems as a free fatty acid versus when it is part of a larger phospholipid structure.

Executive Summary of Key Differences

The primary distinction in the biological activity of free 15(S)-HpETE and phospholipid-esterified 15(S)-HpETE lies in their bioavailability, receptor interactions, and downstream signaling cascades. While both molecules can induce inflammatory responses and apoptosis, their potency and mechanisms of action differ. Free 15(S)-HpETE can act as a direct signaling molecule, whereas 15(S)-HpETE-PC is a component of oxidized low-density lipoproteins (oxLDL) and damaged cell membranes, contributing to the broader inflammatory effects of these larger structures.

Data Presentation: Quantitative Comparison of Biological Effects

The following table summarizes key quantitative data from experimental studies, highlighting the differential effects of 15(S)-HpETE and oxidized phospholipids containing 15(S)-HpETE moieties (OxPAPC/15(S)-HpETE-PC).

Biological EffectMoleculeConcentrationCell Type/ModelObserved EffectCitation
Apoptosis 15(S)-HpETE10 µMK-562 (Chronic Myeloid Leukemia)Inhibition of cell growth, release of cytochrome c, caspase-3 activation.[1][2]
15(S)-HpETE1-20 µMK-562 cellsTime-dependent inhibition of viability and induction of apoptosis.[3]
Oxidized PAPC (containing HpETE-PC)50 µg/mlBovine Aortic Endothelial Cells (BAEC)Enhanced superoxide production, implicated in apoptosis.[4]
Angiogenesis 15(S)-HpETE0.1 µMHuman Umbilical Vein Endothelial Cells (HUVECs)Anti-angiogenic; reversed the pro-angiogenic effect of 15(S)-HETE, reducing CD31 and VEGF production.[3]
15(S)-HpETENot specifiedChick Chorioallantoic Membrane (CAM)Decreased vessel density.[5]
15(S)-HETE (precursor)Not specifiedChick Chorioallantoic Membrane (CAM)Pro-angiogenic; increased vessel density.[5]
Inflammation 15(S)-HpETE10-20 µgRabbit SkinSmall increase in plasma exudation.[6][7]
15(S)-HpETENot specifiedHuman Peripheral Blood T CellsInduction of suppressor T cells, inhibiting IgG and IgM production.[8]
Oxidized PAPCNot specifiedEndothelial CellsUpregulation of inflammatory cytokines like IL-8 and MCP-1.[9]
Oxidized PAPCNot specifiedMacrophages, Smooth Muscle Cells, Epithelial CellsInhibition of Toll-like receptor (TLR) signaling.[10]
Cell Signaling 15(S)-HpETENot specifiedNot specifiedPrecursor for the biosynthesis of leukotriene A4 and dihydroxy leukotrienes.[11]
Oxidized PAPCNot specifiedEndothelial CellsActivation of multiple signaling pathways including c-Src/JAK2/STAT3 and PPARγ.[9][12]

Experimental Protocols

Induction and Measurement of Apoptosis in K-562 Cells
  • Cell Culture: K-562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of 15(S)-HpETE (e.g., 1-20 µM) for different time points (e.g., 3-24 hours).

  • Viability Assay: Cell viability is assessed using the MTT assay or by trypan blue exclusion.

  • Apoptosis Detection:

    • Cytochrome c Release: Mitochondrial and cytosolic fractions are separated by differential centrifugation. Cytochrome c in the cytosolic fraction is detected by Western blotting.

    • Caspase-3 Activation: Caspase-3 activity is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

    • PARP-1 Cleavage: Cleavage of PARP-1 is detected by Western blotting, with the appearance of the 89 kDa fragment indicating apoptosis.[1][2]

In Vitro Angiogenesis Assay (HUVEC Tube Formation)
  • Cell Culture: HUVECs are cultured on a basement membrane matrix (e.g., Matrigel).

  • Treatment: Cells are treated with 15(S)-HpETE (e.g., 0.1 µM), 15(S)-HETE, or a vehicle control.

  • Analysis: The formation of capillary-like structures (tubes) is observed and quantified using microscopy. The number of branch points and total tube length are measured.

  • Biomarker Analysis: Expression of angiogenesis-related markers such as CD31 and VEGF in cell lysates or conditioned media is quantified by ELISA or Western blotting.[3]

Analysis of Oxidized Phospholipids by Mass Spectrometry
  • Lipid Extraction: Lipids are extracted from biological samples (e.g., plasma, cell lysates) using a modified Folch or Bligh-Dyer method, often in the presence of antioxidants like butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation.[13]

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), typically reversed-phase chromatography, to resolve different lipid species.[13][14]

  • Mass Spectrometry (MS) Analysis: The separated lipids are ionized using electrospray ionization (ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the lipid molecules and identify their specific structures, including the position and nature of the oxidized fatty acyl chain.[13][15]

Signaling Pathways and Mechanisms of Action

15(S)-HpETE Signaling

Free 15(S)-HpETE can be taken up by cells and participate in several signaling pathways. It is a key intermediate in the biosynthesis of various bioactive lipids, including leukotrienes and lipoxins.[11] It can also directly modulate cellular processes. For instance, in some cancer cell lines, it induces apoptosis through a pathway involving the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[1][2] Furthermore, 15(S)-HpETE can influence the immune response by promoting the development of suppressor T cells.[8]

15_S_HpETE_Signaling 15(S)-HpETE 15(S)-HpETE Cellular_Uptake Cellular Uptake 15(S)-HpETE->Cellular_Uptake ROS_Generation ROS Generation Cellular_Uptake->ROS_Generation Biosynthesis Biosynthesis Cellular_Uptake->Biosynthesis Immune_Modulation Immune Modulation Cellular_Uptake->Immune_Modulation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Leukotrienes_Lipoxins Leukotrienes, Lipoxins Biosynthesis->Leukotrienes_Lipoxins Suppressor_T_Cells Suppressor T-Cells Immune_Modulation->Suppressor_T_Cells

Signaling pathways of free 15(S)-HpETE.
15(S)-HpETE-PC (as part of Oxidized PAPC) Signaling

When esterified within a phospholipid, the signaling properties of 15(S)-HpETE are altered. 15(S)-HpETE-PC is a component of a complex mixture of oxidized phospholipids (OxPLs) found in oxidized lipoproteins and damaged cell membranes. These OxPLs are recognized by various pattern recognition receptors, including scavenger receptors (e.g., CD36) and Toll-like receptors (TLRs).[9][16] The signaling downstream of these receptors is pleiotropic, leading to both pro- and anti-inflammatory responses depending on the specific OxPL species and the cellular context.[12][17] For example, OxPAPC can induce the production of inflammatory cytokines but can also activate the transcription factor Nrf2, leading to an antioxidant response.[18] The overall effect of 15(S)-HpETE-PC is therefore context-dependent and influenced by the other oxidized species present.

OxPAPC_Signaling OxPAPC Oxidized PAPC (containing 15(S)-HpETE-PC) PRRs Pattern Recognition Receptors (e.g., CD36, TLRs) OxPAPC->PRRs Pro_inflammatory Pro-inflammatory Pathways PRRs->Pro_inflammatory Anti_inflammatory Anti-inflammatory Pathways PRRs->Anti_inflammatory Cytokine_Production Cytokine Production (IL-8, MCP-1) Pro_inflammatory->Cytokine_Production Nrf2_Activation Nrf2 Activation Anti_inflammatory->Nrf2_Activation Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response

Signaling pathways of oxidized PAPC.

Conclusion

The biological activities of 15(S)-HpETE are significantly modulated by its esterification into a phospholipid backbone. While free 15(S)-HpETE acts as a potent, direct signaling molecule, particularly in inducing apoptosis and modulating immune responses, 15(S)-HpETE-PC contributes to the broader, more complex signaling profile of oxidized phospholipids. The latter's effects are mediated by pattern recognition receptors and can be either pro- or anti-inflammatory depending on the cellular context and the presence of other oxidized lipid species. Understanding these differences is crucial for accurately interpreting experimental data and for the development of targeted therapeutic strategies that modulate lipid signaling in disease.

References

A Comparative Guide to the Reproducibility of Findings with 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC in Ferroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC (15-HpETE-PC) and its alternatives in the context of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. The objective is to offer a clear overview of the available experimental data to aid in the design and interpretation of studies related to this critical cellular process.

Comparative Analysis of Pro-Ferroptotic Activity

The induction of ferroptosis by oxidized phospholipids is a key area of investigation. While direct comparative studies on the reproducibility of findings are limited, the existing literature provides quantitative data on the pro-ferroptotic effects of 15-HpETE-PC and other oxidized phospholipids, primarily oxidized phosphatidylcholines (OxPCs). The following table summarizes the effective concentrations and cellular effects of these compounds.

CompoundCell TypeConcentrationObserved EffectCitation
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (15-HpETE-PE) Mouse Embryonic Fibroblasts (Pfa1)0.6 and 0.9 µMIncreases ferroptotic cell death in the presence of the GPX4 inhibitor RSL3.
1-palmitoyl-2-(5'-oxo-valeroyl)-sn-glycero-3-phosphocholine (POVPC) Adult Rat Ventricular CardiomyocytesConcentration-dependentPotent induction of cardiotoxicity and ferroptosis.[1]
1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC) Adult Rat Ventricular CardiomyocytesConcentration-dependentPotent induction of cardiotoxicity and ferroptosis; depressed maximal respiration rate and spare respiratory capacity.[1][2]

Signaling Pathway and Experimental Workflow

To visualize the critical pathways and experimental procedures, the following diagrams are provided.

G cluster_upstream Upstream Regulation cluster_synthesis 15-HpETE-PE Synthesis cluster_downstream Downstream Effects Arachidonic Acid (AA) Arachidonic Acid (AA) ACSL4 ACSL4 Arachidonic Acid (AA)->ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 AA-PE Arachidonoyl-Phosphatidylethanolamine (AA-PE) LPCAT3->AA-PE 15-LOX 15-Lipoxygenase (15-LOX) AA-PE->15-LOX 15-HpETE-PE 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE 15-LOX->15-HpETE-PE Lipid Peroxidation Lipid Peroxidation 15-HpETE-PE->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid Peroxidation Inhibits

Figure 1: Signaling pathway of 15-HpETE-PE in ferroptosis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture Cell Culture & Treatment Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Cell_Culture->Lipid_Extraction SPE Solid Phase Extraction (SPE) Lipid_Extraction->SPE LC_Separation Liquid Chromatography (Reversed-Phase) SPE->LC_Separation MS_Detection Mass Spectrometry (Tandem MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Reproducibility_Assessment Reproducibility Assessment Statistical_Analysis->Reproducibility_Assessment

Figure 2: Experimental workflow for lipid mediator analysis.

Experimental Protocols

Reproducibility of findings heavily relies on standardized and detailed experimental protocols. Below is a synthesized protocol for the analysis of 15-HpETE-PC and other oxidized phospholipids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies.

Protocol: Quantification of Oxidized Phospholipids by LC-MS/MS

1. Sample Preparation:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with 15-HpETE-PC, alternative oxidized phospholipids, or vehicle control at specified concentrations and time points.

  • Lipid Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Perform a Bligh-Dyer or a similar two-phase lipid extraction using a mixture of chloroform, methanol, and water.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Use a C18 SPE cartridge to enrich for the phospholipid fraction and remove interfering substances.

    • Wash the cartridge with a low-organic solvent mixture.

    • Elute the oxidized phospholipids with a high-organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen.

2. LC-MS/MS Analysis:

  • Sample Reconstitution: Reconstitute the dried, purified lipid extract in a suitable injection solvent (e.g., methanol/acetonitrile).

  • Liquid Chromatography (LC):

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, often with an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry (MS):

    • Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

    • Operate in negative ion mode for the detection of phospholipids.

    • Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification. This involves selecting the precursor ion (the m/z of the intact oxidized phospholipid) and specific product ions (fragments generated upon collision-induced dissociation).

3. Data Analysis:

  • Peak Integration and Quantification: Integrate the chromatographic peaks corresponding to the target analytes. Use a standard curve generated from synthetic standards of 15-HpETE-PC and other oxidized phospholipids to quantify their concentrations in the samples.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the levels of oxidized phospholipids between different treatment groups.

  • Reproducibility Assessment: Repeat the experiment independently multiple times to assess the variability and reproducibility of the findings. Calculate standard deviations and coefficients of variation.

Conclusion

This compound is a potent inducer of ferroptosis. While direct comparative data on the reproducibility of its effects versus alternatives is still emerging, the available evidence suggests that other oxidized phospholipids, such as POVPC and PONPC, also play a significant role in this cell death pathway. The provided experimental protocol offers a robust framework for researchers to conduct reproducible studies in this area. Adherence to detailed and standardized methodologies is paramount for generating high-quality, comparable data that will advance our understanding of ferroptosis and its implications in health and disease.

References

Safety Operating Guide

Personal protective equipment for handling 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, an oxidized phospholipid that should be treated as a hazardous substance.[1] Adherence to these protocols is essential for minimizing risks and ensuring the well-being of laboratory personnel and the integrity of research. This compound is toxic to human umbilical vein endothelial cells (HUVECs) at a concentration of 100 µM.[2]

Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment for various laboratory scenarios involving this compound.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (in solution) Chemical splash gogglesButyl rubber gloves are recommended for direct handling. Nitrile gloves may be suitable for operations with a low risk of splashing.Flame-resistant laboratory coatAll handling of open solutions should be performed in a certified chemical fume hood.
Solution Preparation and Dilution Chemical splash goggles and a full-face shieldButyl rubber gloves. Consider double-gloving if there is a significant risk of splashing.Flame-resistant laboratory coat and a chemical-resistant apronAll procedures should be conducted within a certified chemical fume hood.
Experimental Use (e.g., cell culture) Chemical splash gogglesButyl rubber or nitrile gloves, depending on the potential for direct contact and splashes.Flame-resistant laboratory coatWork should be carried out in a biological safety cabinet or a chemical fume hood.
Waste Disposal Chemical splash goggles and a full-face shieldHeavy-duty butyl rubber glovesFlame-resistant laboratory coat and a chemical-resistant apronOperations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Operational and Disposal Plans

Pre-Handling Procedures
  • Locate Safety Equipment: Before beginning work, identify the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble PPE: Gather all necessary personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure that the chemical fume hood is functioning correctly. Designate a specific area for handling the compound to minimize the risk of contamination.

  • Waste Container: Prepare a designated and clearly labeled hazardous waste container for all materials that come into contact with this compound.

Handling the Chemical
  • General Precautions: As a lipid hydroperoxide, this compound is potentially unstable and sensitive to heat, light, and contaminants.[1] Avoid contact with skin, eyes, and clothing.[1]

  • Solution Handling: The compound is typically supplied as a solution in ethanol.[2] All transfers and dilutions should be performed slowly and carefully within a chemical fume hood to avoid splashes and aerosol generation. Use non-sparking tools and equipment.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a properly labeled, sealed container. Do not return any unused material to the original container to prevent contamination.

  • Disposal Method: The recommended disposal method for organic peroxides is incineration by an approved hazardous waste disposal facility. All disposal must comply with federal, state, and local regulations.

Experimental Protocols and Visualizations

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling this compound assess_task Assess Task (e.g., Weighing, Diluting, Experimental Use) start->assess_task assess_quantity Assess Quantity and Concentration assess_task->assess_quantity assess_splash Potential for Splash or Aerosol? assess_quantity->assess_splash eye_protection Eye Protection: - Chemical Splash Goggles (Minimum) - Face Shield (High Splash Risk) assess_splash->eye_protection Yes assess_splash->eye_protection hand_protection Hand Protection: - Butyl Rubber Gloves (Direct Contact) - Nitrile Gloves (Low Splash Risk) assess_splash->hand_protection body_protection Body Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron (High Splash Risk) assess_splash->body_protection respiratory_protection Respiratory Protection: - Chemical Fume Hood (All Open Handling) assess_splash->respiratory_protection proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling the compound.

References

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Retrosynthesis Analysis

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